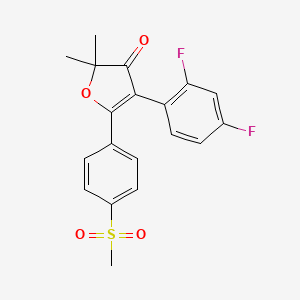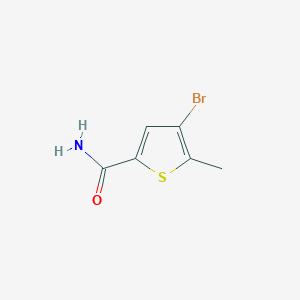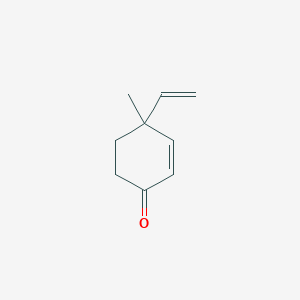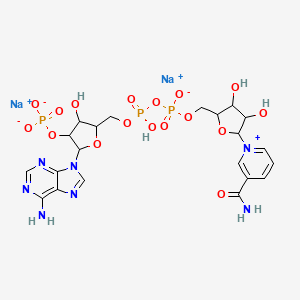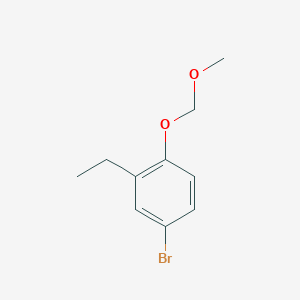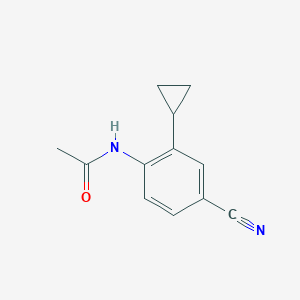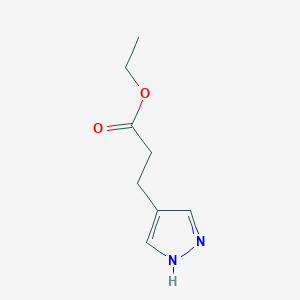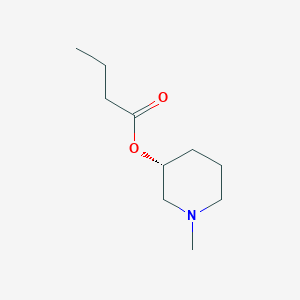
(3R)-1-Methyl-3-piperidinyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-Methyl-3-piperidinyl butyrate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a butyrate ester group at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Methyl-3-piperidinyl butyrate typically involves the esterification of (3R)-1-Methyl-3-piperidinol with butyric acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-Methyl-3-piperidinyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-1-Methyl-3-piperidinyl butyrate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-1-Methyl-3-piperidinyl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes and receptors in the body. The piperidine ring can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Pyrazole derivatives: Contain a five-membered ring with two nitrogen atoms and exhibit various biological activities.
Uniqueness
(3R)-1-Methyl-3-piperidinyl butyrate is unique due to its specific substitution pattern on the piperidine ring and the presence of the butyrate ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
[(3R)-1-methylpiperidin-3-yl] butanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-10(12)13-9-6-4-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
KWCXBLLZBQWZBD-SECBINFHSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1CCCN(C1)C |
Kanonische SMILES |
CCCC(=O)OC1CCCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



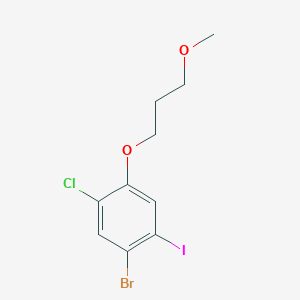
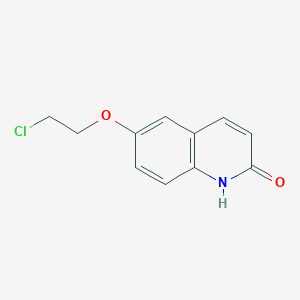
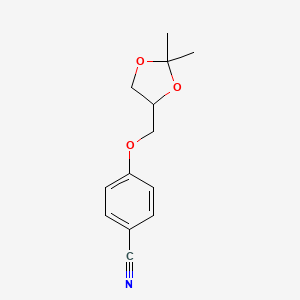
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

